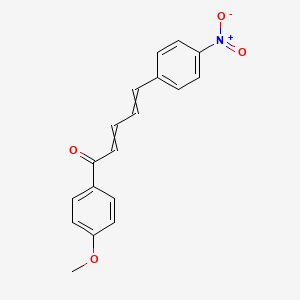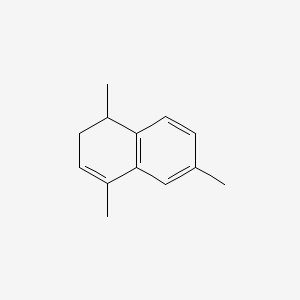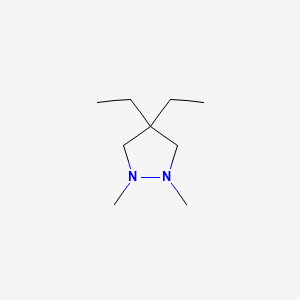![molecular formula C28H22O2 B14627797 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one) CAS No. 56794-20-8](/img/structure/B14627797.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) is an organic compound with the molecular formula C28H22O2 It is a derivative of biphenyl and is characterized by the presence of two phenylethanone groups attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative.
Attachment of Phenylethanone Groups: The phenylethanone groups can be introduced through a Friedel-Crafts acylation reaction using acetophenone and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong nucleophiles, electron-withdrawing groups, elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes . The biphenyl core and phenylethanone groups contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenacyl Bromide: An organic compound with a similar phenylethanone structure but with a bromine substituent.
1,1’-Biphenyl, 4-bromo-: A biphenyl derivative with a bromine substituent, used in similar synthetic applications.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) is unique due to its dual phenylethanone groups attached to the biphenyl core, providing distinct chemical and physical properties. This structural arrangement enhances its potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
56794-20-8 |
|---|---|
Formule moléculaire |
C28H22O2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-phenyl-1-[4-[4-(2-phenylacetyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C28H22O2/c29-27(19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28(30)20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
Clé InChI |
ZXEXJHHHSFLWQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)

![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)







